![molecular formula C22H14O8 B5528485 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid](/img/structure/B5528485.png)
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic displacement reactions, Friedel–Crafts acylation, and hydrolysis. For instance, poly(amideimide)s have been prepared using anhydride acidchloride monomers derived from similar phthalic acid derivatives, showcasing the compound's utility in polymer synthesis (Rajasekar & Venkatesan, 2013).
Molecular Structure Analysis
The molecular structure and adsorption behavior of related benzoic and phthalic acids on surfaces like gold have been studied using techniques like surface-enhanced Raman scattering spectroscopy and density functional theory calculations. These studies provide insights into the orientation and interaction of these molecules with metal surfaces, which is critical for applications in sensing and catalysis (Gao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving phthalic acid derivatives, such as the synthesis of novel compounds and their polymerization, highlight the reactivity and versatility of these molecules. For example, the synthesis of pseudochlorides from similar benzoic acid derivatives and their transformation into polyarylenephthalide illustrates the potential of these compounds in material science (Salazkin et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of polymers derived from phthalic acid derivatives reveal important attributes like good solubility in polar aprotic solvents, thermal stability, and amorphous nature. These characteristics are crucial for the application of these materials in various domains, including adhesives and coatings (Rajasekar & Venkatesan, 2013).
Chemical Properties Analysis
The chemical properties of phthalic acid derivatives, such as their reactivity towards polymerization and ability to form coordination polymers, are of significant interest. Coordination polymers based on similar compounds have been synthesized and explored for their potential applications in sensing nitrobenzene, demonstrating the functional versatility of these molecules (Wang et al., 2015).
properties
IUPAC Name |
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(14-5-10-17(21(26)27)18(11-14)22(28)29)12-1-6-15(7-2-12)30-16-8-3-13(4-9-16)20(24)25/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVBRPYFZIZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Carboxyphenoxy)benzoyl]phthalic acid |
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